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Compound of Interest

Compound Name:
(S)-N-(1-Hydroxypropan-2-

yl)oleamide

CAS No.: 909891-90-3

Cat. No.: B1326318

Get Quote

Executive Summary
Oleamide (cis-9-octadecenamide) is a primary endogenous fatty acid amide acting as a

signaling lipid to induce sleep and modulate mood via gap junctions and serotonergic

systems.

(S)-N-(1-Hydroxypropan-2-yl)oleamide (also known as N-oleoyl-L-alaninol) is a synthetic

or minor endogenous analog structurally related to Oleoylethanolamide (OEA).

Key Difference: The substitution of the primary amine with an (S)-alaninol group introduces

steric hindrance at the

-carbon. This modification significantly increases metabolic stability against Fatty Acid Amide
Hydrolase (FAAH) compared to Oleamide, shifting the pharmacological profile from sleep
induction (Oleamide) toward metabolic regulation and PPAR-

activation (OEA-like profile).
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Chemical Structure & Physicochemical
Properties[1][2][3][4][5]
The fundamental difference lies in the head group. Oleamide possesses a simple primary

amide, whereas the (S)-analog features a chiral, branched alcohol moiety.

Feature Oleamide
(S)-N-(1-Hydroxypropan-2-
yl)oleamide

IUPAC Name (9Z)-Octadec-9-enamide
(9Z)-N-[(2S)-1-hydroxypropan-

2-yl]octadec-9-enamide

Common Name Oleamide N-Oleoyl-L-alaninol

CAS Number 301-02-0 97010-18-9

Molecular Weight 281.48 g/mol 339.56 g/mol

Head Group
Primary Amide (

)

Secondary Amide with Alaninol

(

)

Lipophilicity (LogP) ~7.5 (High)
~6.8 (Moderate - increased

polarity from -OH)

Hydrolytic Stability
Low (Rapidly degraded by

FAAH)

High (Steric hindrance protects

amide bond)

Structural Visualization
The following diagram illustrates the structural divergence and its impact on enzymatic access.
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Oleamide (Primary Amide)

(S)-N-(1-Hydroxypropan-2-yl)oleamide

Lipid Tail (C18:1) -- C(=O) -- NH2
(Accessible to FAAH)

FAAH Enzyme
(Hydrolysis)

Rapid Degradation

Lipid Tail (C18:1) -- C(=O) -- NH -- CH(CH3) -- CH2OH
(Steric Hindrance at Alpha-Carbon)

Resistant/Slow

Figure 1: Steric hindrance of the methyl group in the (S)-analog reduces FAAH susceptibility.

Click to download full resolution via product page

Pharmacodynamics & Mechanism of Action
Oleamide: The Sleep Lipid
Oleamide accumulates in the cerebrospinal fluid during sleep deprivation. Its potency is defined

by its ability to modulate ion channels and neurotransmitter receptors.

Primary Target: Gap Junctions (Connexin 43) – Inhibition leads to synchronization of cellular

signaling.

Secondary Targets: 5-HT2A, 5-HT2C, and GABA_A receptors (allosteric modulation).

CB1 Receptor: Weak affinity (

), but acts as a "entourage" compound by inhibiting FAAH competitively.

(S)-N-(1-Hydroxypropan-2-yl)oleamide: The Metabolic
Modulator
This compound is structurally an analog of Oleoylethanolamide (OEA), a satiety factor. The

addition of the methyl group (alaninol vs. ethanolamine) alters the binding landscape.

Primary Target (Predicted/Analogous):PPAR-
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(Peroxisome Proliferator-Activated Receptor alpha). Like OEA, N-acylated amino alcohols
with oleoyl tails are potent agonists of PPAR-

, regulating lipid metabolism and satiety.

FAAH Inhibition: It acts as a substrate-mimic inhibitor or a slowly hydrolyzed substrate. By

occupying the FAAH active site without being rapidly broken down, it can elevate

endogenous levels of Anandamide and OEA (Entourage Effect).

TRPV1: Potential weak agonist activity, contributing to anti-inflammatory signaling.

Comparative Signaling Pathway

Oleamide Pathways (S)-Analog Pathways

Oleamide

Gap Junctions
(Inhibition)

Sleep Induction
(Sedation)

(S)-N-(1-Hydroxypropan-2-yl)oleamide

PPAR-alpha
(Nuclear Receptor)

FAAH Stability
(Metabolic Resistance)

Lipid Metabolism
& Satiety

Figure 2: Divergent pharmacological outcomes: Sedation (Oleamide) vs. Metabolic Regulation (Analog).
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[4][5][6]
Comparative Potency Data
The following data synthesizes general Structure-Activity Relationship (SAR) trends for N-acyl

amides. Note that while Oleamide has high efficacy for sleep, the (S)-analog exhibits superior

pharmacokinetic potency due to stability.
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Assay / Target Oleamide Potency (S)-Analog Potency Interpretation

FAAH Hydrolysis Rate 100% (Reference) < 10%

The (S)-analog is

significantly more

stable, leading to a

longer half-life in vivo.

Gap Junction

Inhibition
Low / Inactive

The bulky head group

of the analog likely

prevents intercalation

into gap junction

plaques.

PPAR-

Activation
Inactive / Weak

High (

)

Analog mimics OEA,

activating nuclear

receptors to burn fat

and suppress

appetite.

CB1 Receptor Affinity (Weak) (Weak)

Neither compound is a

direct cannabinoid

agonist; both lack the

arachidonoyl tail

required for high CB1

affinity.

Sleep Induction
Effective (

mg/kg)
Ineffective

The analog lacks the

specific structural

motif required for

sleep modulation.

Experimental Protocols for Validation
To empirically verify the potency difference, the following protocols are recommended.

FAAH Stability Assay
Objective: Quantify the resistance of the (S)-analog to enzymatic degradation compared to

Oleamide.
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Preparation: Incubate

of Oleamide and (S)-N-(1-Hydroxypropan-2-yl)oleamide separately with rat brain
membrane homogenates (source of FAAH) in Tris buffer (pH 7.4) at 37°C.

Time Points: Collect aliquots at 0, 15, 30, 60, and 120 minutes.

Termination: Stop reaction with ice-cold acetonitrile containing an internal standard (e.g., d4-

Oleamide).

Analysis: Analyze via LC-MS/MS.

Result: Plot % remaining vs. time. Oleamide should degrade rapidly (

min), while the (S)-analog should remain >80% intact at 120 min.

PPAR- Transactivation Assay
Objective: Confirm the shift in potency toward metabolic targets.

Cell Line: HeLa or HEK293 cells co-transfected with human PPAR-

expression vector and a luciferase reporter plasmid (PPRE-Luc).

Treatment: Treat cells with increasing concentrations (

) of both compounds for 24 hours. Use GW7647 as a positive control.

Readout: Measure luciferase activity via luminescence.

Result: The (S)-analog should show a dose-dependent increase in luminescence (

in nanomolar/low micromolar range), whereas Oleamide will show negligible activity.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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